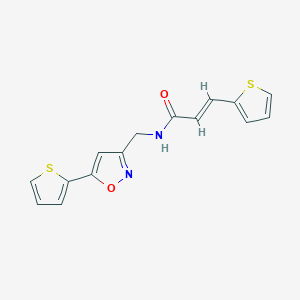

![molecular formula C16H15N5OS B2373241 2,4-二甲基-N-{[3-(吡啶-3-基)吡嗪-2-基]甲基}-1,3-噻唑-5-甲酰胺 CAS No. 2097902-64-0](/img/structure/B2373241.png)

2,4-二甲基-N-{[3-(吡啶-3-基)吡嗪-2-基]甲基}-1,3-噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

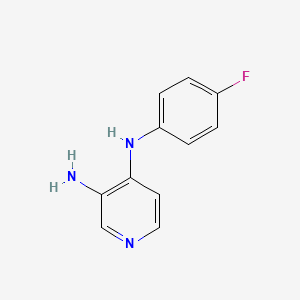

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, such as condensation reactions or substitution reactions . For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in substitution reactions, addition reactions, or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学研究应用

Antitumor and Cytotoxic Activity

The thiazole ring in this compound has been explored for its potential antitumor and cytotoxic effects. Researchers have synthesized derivatives with promising activity against human tumor cell lines, including prostate cancer . Further investigations into its mechanism of action and potential clinical applications are ongoing.

Antifibrotic Properties

Thiazoles have demonstrated anti-fibrotic activity. For instance:

- 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) showed anti-fibrotic effects in rats with hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

- Nicotinic acid has also been effective in preventing fibrosis by reducing TGF-β expression in a hepatic fibrogenesis model .

Collagen Synthesis Inhibition

Several compounds related to thiazoles have been investigated for their ability to inhibit collagen synthesis:

- Sorafenib , a VEGFR-2 and PDGF-β inhibitor, reduced collagen deposition in a liver fibrosis model .

- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibited collagen synthesis by inactivating hepatic stellate cells .

- Ethyl 3,4-dihydroxybenzoate and S4682 also showed efficacy in inhibiting collagen synthesis .

Neurotoxic Potential

A newly synthesized pyrazoline derivative containing the thiazole ring demonstrated neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . Further studies are needed to understand its implications fully.

Anti-Tubercular Activity

While not directly related to the compound , derivatives of pyridine-2,4-dicarboxamide have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This highlights the broader potential of related structures.

Parent Material for Various Compounds

Thiazole serves as a parent material for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatility makes it a valuable scaffold for drug development and other applications .

作用机制

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

For instance, N-(pyridin-2-yl)amides, which share a similar structure, are formed via C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

Compounds with similar structures have been known to impact various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Compounds with similar structures have been known to exhibit a wide range of biological activities .

安全和危害

未来方向

属性

IUPAC Name |

2,4-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-10-15(23-11(2)21-10)16(22)20-9-13-14(19-7-6-18-13)12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSIDOYZERCVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

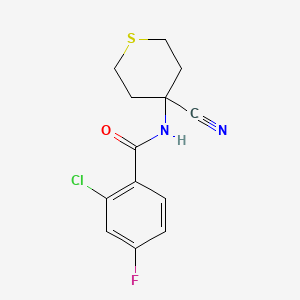

![7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2373159.png)

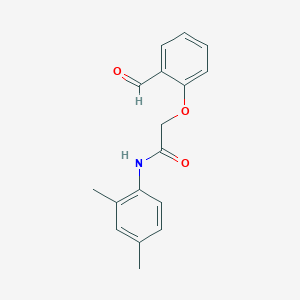

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)

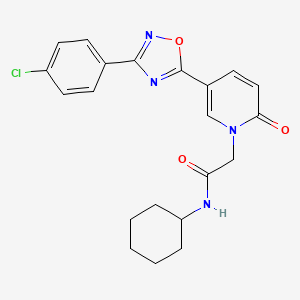

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)